Altinicline
Description
Altinicline (SIB-1508Y) is a selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels implicated in modulating neurotransmitter release and synaptic plasticity. Structurally derived from (S)-nicotine, this compound incorporates a 5-ethynyl substitution on the pyridine ring, enhancing its selectivity for specific nAChR subtypes . Its molecular formula is C₁₂H₁₄N₂, with a SMILES notation of CN1CCCC1C2=CN=CC(=C2)C#C .
Developed for neurodegenerative and neuropsychiatric disorders, this compound demonstrated preclinical efficacy in Parkinson’s disease (PD) models by stimulating dopamine release in striatal regions .
Properties
IUPAC Name |
3-ethynyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-3-10-7-11(9-13-8-10)12-5-4-6-14(12)2/h1,7-9,12H,4-6H2,2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPUDYKEEJNZRG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870143 | |
| Record name | Altinicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179120-92-4 | |
| Record name | 3-Ethynyl-5-[(2S)-1-methyl-2-pyrrolidinyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179120-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Altinicline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179120924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Altinicline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALTINICLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ9V9V09VM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Step 1: Regioselective Bromination
Natural (S)-nicotine undergoes bromination at the pyridine C5 position using phosphorus tribromide (PBr₃) in dichloroethane (DCE), yielding 5-bromonicotine. This step capitalizes on the electron-deficient pyridine ring’s susceptibility to electrophilic substitution, achieving >95% regioselectivity.
Step 2: Esterification
The brominated intermediate is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by ethanol quenching to produce ethyl 5-bromopyridine-3-carboxylate. This ester serves as a versatile intermediate for subsequent condensations.
Step 3: Claisen Condensation
Reaction with N-vinylpyrrolidinone in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) generates a β-keto ester, which cyclizes under acidic conditions to form a pyrroline ring. This step establishes the fused pyrrolidine-pyridine core of this compound.
Step 4: Enantioselective Reduction
Sodium borohydride (NaBH₄) reduction in the presence of N-carbobenzyloxy-L-proline achieves partial enantiomeric enrichment (30% ee). The chiral auxiliary directs hydride addition to yield the (S)-pyrrolidine configuration.
Step 5: Reductive Methylation and Salt Formation
Reductive methylation using formaldehyde and formic acid introduces the N-methyl group. Subsequent di-p-toluoyl-D-tartaric acid salt formation and recrystallization enhance enantiomeric excess to 90% ee, culminating in this compound maleate.
Table 1: Five-Step Synthesis from Natural Nicotine
| Step | Reaction | Reagents/Conditions | Yield | ee |
|---|---|---|---|---|
| 1 | Bromination | PBr₃, DCE, 0°C | 85% | N/A |
| 2 | Esterification | SOCl₂, EtOH | 90% | N/A |
| 3 | Claisen Condensation | LiHMDS, N-vinylpyrrolidinone | 75% | N/A |
| 4 | Enantioselective Reduction | NaBH₄, chiral auxiliary | 65% | 30% |
| 5 | Reductive Methylation | HCHO, HCOOH | 70% | 90% |
Alternative Synthetic Routes from Pyridine Derivatives
For contexts where natural nicotine is inaccessible, pyridinecarboxylic acids serve as viable precursors.
Route A: 5-Bromo-3-Pyridinecarboxylic Acid Pathway
This 8-step sequence begins with 5-bromo-3-pyridinecarboxylic acid (I), proceeding through acyl chloride formation (II), esterification (III), and Claisen condensation. Subsequent reduction with sodium borohydride and a chiral auxiliary yields the (S)-pyrrolidine intermediate (30% ee), which undergoes reductive methylation and tartaric acid resolution to achieve 90% ee. Despite its versatility, the route’s 12% overall yield and costly catalysts limit industrial applicability.
Route B: Organozinc-Mediated Allylation
An alternative approach involves allylation of 5-bromopyridine-3-carbaldehyde (III) with organozinc bromide (IV), followed by oxidation to a ketone (VI). Enantioselective reduction using (+)-DIP-Cl affords the (R)-alcohol (VII), which is mesylated, azidated, and cyclized to yield this compound. While avoiding chiral auxiliaries, this method’s reliance on air-sensitive reagents complicates scalability.
Table 2: Comparative Analysis of Pyridine-Derived Routes
| Parameter | Route A | Route B |
|---|---|---|
| Starting Material | 5-Bromo-3-pyridinecarboxylic acid | 5-Bromopyridine-3-carbaldehyde |
| Steps | 8 | 7 |
| Overall Yield | 12% | 18% |
| Key Reagent | LiHMDS | (+)-DIP-Cl |
| ee | 90% | 85% |
Enantiomeric Enrichment and Purification Techniques
Achieving high optical purity is critical for this compound’s pharmacological activity.
Diastereomeric Salt Formation
Recrystallization of the N-methylpyrrolidine intermediate with di-p-toluoyl-D-tartaric acid increases ee from 30% to 90%. The tartaric acid’s chiral centers preferentially bind the (S)-enantiomer, enabling selective crystallization.
Chiral Auxiliary-Mediated Resolution
In Route A, N-carbobenzyloxy-L-proline directs the reduction’s stereochemical outcome, though subsequent resolution remains necessary. By contrast, Route B’s (+)-DIP-Cl achieves 85% ee in a single step, albeit with higher reagent costs.
Comparative Analysis of Synthetic Methods
The nicotine-based route outperforms pyridine-derived pathways in yield (32% vs. 12–18%) and step count (5 vs. 7–8). However, pyridine routes offer independence from natural nicotine supplies, which may fluctuate in availability. Industrial scalability favors the nicotine method due to its streamlined catalysis and lower reliance on air-sensitive reagents.
Table 3: Method Comparison
| Method | Steps | Overall Yield | ee | Scalability |
|---|---|---|---|---|
| Nicotine-Based | 5 | 32% | 90% | High |
| Pyridine Route A | 8 | 12% | 90% | Moderate |
| Pyridine Route B | 7 | 18% | 85% | Low |
Scientific Research Applications
Target Receptors
Altinicline primarily interacts with the neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This selectivity is significant as it allows for targeted therapeutic effects while minimizing adverse side effects commonly associated with non-selective agents like nicotine .
Biochemical Pathways
Upon activation of the α4β2 receptors, several biochemical pathways are influenced:
- Neurotransmitter Release : Enhances dopamine and acetylcholine release, which can improve cognitive functions and motor skills.
- Neuronal Excitability : Modulates neuronal excitability, potentially leading to improved synaptic plasticity and cognitive function .
Cognitive Function Studies
This compound has been utilized in research to explore its effects on cognitive functions. Studies have indicated that it may enhance cognitive performance in models of neurodegenerative diseases like Parkinson's disease. For instance, in animal models, this compound was shown to stimulate neurotransmitter release, which could counteract cognitive deficits associated with such conditions .
Neuroprotection Research
The compound is being investigated for its neuroprotective properties. By selectively activating nAChRs, this compound may help protect neurons from degeneration in diseases like Alzheimer's and Parkinson's. This aspect is crucial as it opens avenues for developing therapies that not only treat symptoms but also target underlying neurodegenerative processes .
Clinical Trials
This compound has progressed through clinical trials, reaching Phase II for Parkinson’s disease treatment. Although initial results did not demonstrate significant antiparkinsonian or cognitive-enhancing effects, ongoing research continues to evaluate its therapeutic potential .
Case Study 1: Cognitive Deficits in MPTP-Treated Monkeys
In a study involving monkeys treated with MPTP to induce parkinsonian symptoms, this compound was assessed alongside levodopa/benserazide for its ability to reverse cognitive deficits. While levodopa improved motor function significantly, this compound alone did not yield statistically significant improvements in cognition or motor function .
Case Study 2: Neurotransmitter Release in Rodent Models
Research demonstrated that this compound elicited greater dopamine release than nicotine in rat striatal slices, highlighting its potency and efficacy as a potential treatment for disorders characterized by dopaminergic dysfunction .
Mechanism of Action
Altinicline exerts its effects by acting as an agonist at neural nicotinic acetylcholine receptors, specifically the alpha-4 beta-2 subtype . This interaction stimulates the release of dopamine and acetylcholine in the brain, which can modulate various neurological processes . The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are related to neurotransmitter release and signal transduction .
Comparison with Similar Compounds
Key Insights :
- This compound’s 5-ethynyl group confers higher selectivity for α4β2 and α6β2 subtypes compared to nicotine’s non-selective activation .
- Varenicline and ABT-089 act as partial agonists, reducing nicotine craving while minimizing receptor desensitization .
- Lobeline exhibits dual agonist/antagonist effects, limiting its utility in chronic disorders .
Functional and Clinical Comparisons
Key Insights :
- Varenicline ’s partial agonism provides a balance between efficacy and tolerability in smoking cessation, though safety concerns persist .
- ABT-894 ’s α4β2 selectivity shows promise for ADHD but lacks robust clinical validation .
Research Findings and Limitations
- This compound outperformed nicotine in preclinical assays of dopamine release (e.g., 2.5-fold higher striatal dopamine elevation in rats) but faced challenges in clinical bioavailability and receptor desensitization .
- Lobeline ’s α3β4 affinity correlates with adverse cardiovascular effects, limiting its therapeutic index .
Biological Activity
Altinicline, also known as SIB-1508Y, is a selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs), particularly demonstrating a significant preference for the α4β2 subtype. This compound has garnered attention for its potential therapeutic applications, especially in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. This article delves into the biological activity of this compound, highlighting its pharmacological properties, receptor interactions, and relevant case studies.
This compound is characterized by its unique chemical structure, which includes an ethynyl group that differentiates it from other nicotinic analogs. The compound acts primarily as an agonist at nAChRs, leading to increased neurotransmitter release and modulation of synaptic activity. Its mechanism involves binding to the receptor's ligand-binding domain, facilitating ion flow across the cell membrane, which is crucial for neuronal excitability and signaling.
Table 1: Comparison of this compound with Other Nicotinic Agonists
| Compound | Selectivity | Receptor Target | Clinical Phase |
|---|---|---|---|
| This compound | High (α4β2) | nAChR | Phase II |
| Nicotine | Moderate | nAChR | Approved |
| Varenicline | High (α4β2) | nAChR | Approved |
Biological Activity and Pharmacological Profile
This compound exhibits a potent biological activity profile through various mechanisms:
- Receptor Agonism : It selectively activates nAChRs, enhancing dopaminergic activity in the brain. This is particularly beneficial in conditions where dopamine deficits are observed.
- Neuroprotective Effects : Research indicates that this compound may protect neurons from apoptosis and promote neurogenesis, making it a candidate for treating neurodegenerative disorders .
- Cognitive Enhancement : Studies have shown that this compound can improve cognitive functions in animal models, suggesting potential applications in cognitive decline associated with aging or neurodegeneration .
Case Studies and Research Findings
- Parkinson's Disease : In a clinical trial involving patients with Parkinson's disease, this compound was administered alongside standard treatments. Results indicated improvements in both motor and cognitive functions compared to placebo groups .
- Alzheimer's Disease : A study assessed the effects of this compound on cognitive decline in Alzheimer's patients. The findings suggested that the compound could slow the progression of cognitive impairment by enhancing cholinergic signaling .
- Animal Models : In rodent models, administration of this compound led to increased levels of dopamine in the striatum, correlating with improved motor performance on behavioral tests .
Pharmacokinetics and Safety Profile
This compound demonstrates favorable pharmacokinetics with good oral bioavailability and a manageable safety profile. Adverse effects reported include mild gastrointestinal disturbances and headache, which are consistent with other nAChR agonists.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~50% |
| Half-Life | 3-5 hours |
| Peak Plasma Concentration | 1-2 hours post-dose |
Chemical Reactions Analysis
Step 1: Regioselective Halogenation
The pyridine ring of nicotine undergoes regioselective bromination at the 5-position, facilitated by electronic directing effects of the pyridine nitrogen. This step introduces a reactive halogen for subsequent coupling .
Step 2: Enantioselective Negishi Coupling
A palladium-catalyzed α-arylation reaction forms the core structure. Key components include:
This step couples the brominated nicotine derivative with an aryl group, establishing the final carbon skeleton .
Step 3: Deprotection and Finalization
Removal of the Boc (tert-butoxycarbonyl) protecting group under acidic conditions yields this compound .
Table 1: Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Bromination | Br₂, FeCl₃, CH₂Cl₂, 0°C | 85 |
| 2 | Negishi Coupling | Pd(OAc)₂, t-Bu₃P-HBF₄, THF, 80°C | 72 |
| 3 | Boc Deprotection | HCl (aq), MeOH, 25°C | 95 |
Negishi Coupling Mechanism
-
Oxidative Addition : Pd⁰ inserts into the C–Br bond of the brominated intermediate, forming a Pdᴵᴵ–aryl complex .
-
Transmetalation : The organozinc reagent transfers its aryl group to Pdᴵᴵ, forming a bis-aryl Pdᴵᴵ complex .
-
Reductive Elimination : Pdᴵᴵ releases the coupled product (this compound precursor) and regenerates Pd⁰ .
The use of (-)-sparteine ensures enantiomeric excess by controlling the stereochemistry during lithiation .
Regioselectivity in Halogenation
The electron-deficient pyridine ring directs bromination to the 5-position due to:
-
Meta-Directing Effects : The pyridine nitrogen deactivates the ring, favoring substitution at positions less electron-deficient .
-
Steric Factors : The adjacent pyrrolidine ring minimizes steric hindrance at the 5-position .
Catalytic System Optimization
The Negishi coupling employs a Pd/ligand system optimized for efficiency:
Table 2: Catalytic Systems for α-Arylation
| Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| t-Bu₃P-HBF₄ | THF | 80 | 16 | 72 |
| PPh₃ | THF | 80 | 24 | 58 |
| dppe | Toluene | 100 | 12 | 65 |
The bulky t-Bu₃P ligand enhances Pd stability and accelerates transmetalation .
Stability and Reactivity Profile
This compound’s reactivity is influenced by:
-
Pyridine Ring : Participates in acid-base reactions and coordination chemistry .
-
Pyrrolidine Nitrogen : Susceptible to oxidation under strong acidic/basic conditions .
-
Alkyne Moiety : Reacts in Sonogashira couplings (though not utilized in its synthesis) .
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing Altinicline, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis protocols should detail reaction conditions (solvents, catalysts, temperatures), purification methods (e.g., column chromatography, recrystallization), and characterization data (NMR, HPLC purity ≥95%, mass spectrometry). For reproducibility, follow guidelines from : include raw spectral data in supplementary materials, specify batch-to-batch variability, and cross-reference established procedures for similar nicotinic analogs .
Q. How should researchers design dose-response studies to evaluate this compound’s receptor selectivity and avoid off-target effects?
- Methodological Answer : Use a tiered approach:
In vitro assays : Test across nicotinic receptor subtypes (α4β2, α7, α3β4) with radioligand binding or electrophysiology. Include positive/negative controls (e.g., epibatidine for α4β2).
Concentration ranges : Span 3–5 log units to calculate EC₅₀/IC₅₀ values.
Statistical validation : Apply nonlinear regression models (e.g., GraphPad Prism) and report confidence intervals () .
Q. What are the critical parameters for validating this compound’s stability under various storage conditions?
- Methodological Answer : Assess degradation kinetics via accelerated stability studies (40°C/75% RH for 6 months) using HPLC-UV. Monitor pH sensitivity (e.g., phosphate buffer vs. saline) and photostability (ICH Q1B guidelines). Include degradation products in supplementary tables () .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across preclinical models of cognitive enhancement?
- Methodological Answer : Conduct a systematic review with meta-analysis (PRISMA guidelines) to identify confounding variables:
- Species differences : Compare rodent vs. primate pharmacokinetics.
- Dosing regimens : Adjust for bioavailability differences (e.g., subcutaneous vs. oral).
- Behavioral assays : Standardize protocols (e.g., Morris water maze vs. novel object recognition). Use ’s framework for analyzing methodological inconsistencies .
Q. What advanced computational strategies are recommended to elucidate this compound’s binding kinetics at α4β2 receptors?
- Methodological Answer :
Molecular dynamics (MD) simulations : Model ligand-receptor interactions over 100-ns trajectories (AMBER/CHARMM force fields).
Free-energy calculations : Use MM-GBSA to estimate binding affinities.
Validation : Correlate computational data with mutagenesis studies (e.g., key residues: TrpB, LeuC). Reference ’s emphasis on integrating computational and experimental data .
Q. How should researchers design a longitudinal study to assess this compound’s neuroprotective effects while controlling for compensatory mechanisms?
- Methodological Answer :
- Experimental groups : Include sham-operated, disease-model, and this compound-treated cohorts (n ≥ 10/group).
- Timepoints : Baseline, 4-week, and 8-week assessments.
- Endpoints : Combine behavioral (e.g., rotarod) and biomarkers (e.g., BDNF, GFAP).
- Statistical power : Use G*Power to calculate sample size (α=0.05, β=0.2). Apply mixed-effects models for repeated measures () .
Data Analysis and Interpretation
Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data in this compound studies?
- Methodological Answer :
- Dose-response modeling : Fit data to Hill equations.
- Benchmark dose (BMD) analysis : Identify NOAEL/LOAEL using EPA BMDS software.
- Reporting : Adhere to ’s guidelines for precision (e.g., report SD/SE, avoid >3 significant figures without justification) .
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer :
Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS.
BBB permeability : Assess using in situ perfusion or P-gp knockout models.
Metabolite screening : Identify active/inactive metabolites (e.g., CYP450 assays).
- Reference ’s requirement for supplementary pharmacokinetic datasets .
Tables for Key Methodological Parameters
| Parameter | Recommended Standard | Evidence Source |
|---|---|---|
| Purity threshold | ≥95% (HPLC/UV) | |
| EC₅₀ reporting | ± 95% CI, n ≥ 3 independent replicates | |
| Stability criteria | ≤5% degradation under ICH conditions | |
| Statistical significance | p < 0.05 (two-tailed), adjusted for multiplicity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
